3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide
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Overview
Description
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that features both an oxadiazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form benzenesulfonyl hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzene derivatives.
Scientific Research Applications
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)benzenesulfonamide
- 3-(5-Nitro-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
Uniqueness
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62036-00-4 |
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Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O3S/c9-8-12-11-7(15-8)5-2-1-3-6(4-5)16(10,13)14/h1-4H,(H2,9,12)(H2,10,13,14) |
InChI Key |
QISGFSIAFJUVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=NN=C(O2)N |
Origin of Product |
United States |
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